molecular formula C7H12O3 B1600510 Allyl 2-hydroxyisobutyrate CAS No. 19444-21-4

Allyl 2-hydroxyisobutyrate

Cat. No.: B1600510
CAS No.: 19444-21-4
M. Wt: 144.17 g/mol
InChI Key: CTQMWJKOPOFOSX-UHFFFAOYSA-N
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Description

Allyl 2-hydroxyisobutyrate (CAS 19444-21-4) is a chemical ester with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is derived from 2-hydroxyisobutyric acid, a compound recognized for its role as a precursor in the synthesis of polyesters and its close structural relationship to lactic acid . Efficient synthetic routes for esters like this one have been established, involving the reaction of 2-hydroxyisobutyric acid with an alcohol in the presence of an organic sulfonic acid catalyst to achieve high yield and purity under mild conditions . A key application of this allyl ester is its utility as a versatile building block in polymer science. Allyl esters can serve as monomers in thiol-ene "click" chemistry, a powerful reaction used to create high-performance, cross-linked polymer networks for coatings, adhesives, and advanced materials . Furthermore, the allyl group presents a strategic handle for further chemical transformation. For instance, related allyl esters can be epoxidized to form glycidyl esters, which are valuable monomers for epoxy resin formulations . The 2-hydroxyisobutyric acid moiety is also of significant industrial interest as a precursor to methyl methacrylate, the key component of acrylic glass (PMMA) . This product is intended for research and development purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any consumer-related applications. Researchers should consult the Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 2-hydroxy-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-4-5-10-6(8)7(2,3)9/h4,9H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQMWJKOPOFOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435935
Record name allyl 2-hydroxyisobutyrate
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Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19444-21-4
Record name 2-Propen-1-yl 2-hydroxy-2-methylpropanoate
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Record name 2-Hydroxy-2-methyl-propionic acid allyl ester
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Record name allyl 2-hydroxyisobutyrate
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Record name 2-hydroxy-2-methyl-propionic acid allyl ester
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Synthetic Methodologies for Allyl 2 Hydroxyisobutyrate

Direct Esterification Routes to Allyl 2-hydroxyisobutyrate (B1230538)

Direct esterification involves the reaction of 2-hydroxyisobutyric acid with allyl alcohol. This process is a fundamental method for producing the target ester, though it requires careful management of reaction conditions to favor product formation and minimize side reactions.

The use of organic sulfonic acids as catalysts is a recognized method for producing 2-hydroxyisobutyric acid esters. google.com Unlike strong mineral acids such as sulfuric acid, which can promote side reactions like the decomposition of 2-hydroxyisobutyric acid or the etherification of the alcohol, organic sulfonic acids offer a pathway to higher selectivity and yield. google.com For the synthesis of Allyl 2-hydroxyisobutyrate, an organic sulfonic acid such as methanesulfonic acid can be employed to catalyze the esterification of 2-hydroxyisobutyric acid with allyl alcohol. google.com This type of catalyst facilitates the reaction efficiently, leading to high-quality product. google.com

To maximize the yield and selectivity of this compound via direct esterification, several reaction parameters must be optimized. The reaction temperature is typically maintained between 50-150°C. google.com The molar ratio of the reactants, 2-hydroxyisobutyric acid and allyl alcohol, is also a critical factor, with optimal ratios generally ranging from 0.1 to 10. google.com A crucial aspect of optimizing this reaction is the continuous removal of water, a by-product of the esterification, which is typically achieved through distillation. google.com Driving the equilibrium towards the product side by removing water ensures a higher conversion rate to the desired ester. google.com

ParameterOptimized RangePurpose
Catalyst Organic Sulfonic AcidTo increase reaction rate and selectivity, minimizing side reactions. google.com
Temperature 50-150 °CTo ensure a sufficient reaction rate without causing degradation. google.com
Molar Ratio (Acid:Alcohol) 0.1 - 10To optimize reactant conversion. google.com
By-product Removal Distillation of WaterTo shift reaction equilibrium towards product formation. google.com

Transesterification Processes for this compound

Transesterification represents an alternative and widely used industrial route for synthesizing this compound. This process involves the reaction of an existing ester, typically a methyl or ethyl ester of 2-hydroxyisobutyric acid, with allyl alcohol in the presence of a suitable catalyst.

A common and efficient method for producing this compound is through the transesterification of Methyl 2-hydroxyisobutyrate with allyl alcohol. google.comgoogleapis.comchemicalbook.com This process involves exchanging the methyl group of the ester with the allyl group from the alcohol. chemicalbook.comcymitquimica.com The reaction can be conducted in a solvent-free system, which simplifies the process and reduces waste. chemicalbook.com Research has demonstrated that this conversion can achieve high selectivity under optimized conditions.

Organotin compounds are effective catalysts for the transesterification reaction between Methyl 2-hydroxyisobutyrate and allyl alcohol. google.comgoogleapis.comchemicalbook.com These catalysts function as Lewis acids, coordinating with the reactants to facilitate the ester exchange. rsc.org Compounds such as dibutyltin (B87310) oxide are frequently employed in transesterification processes. sciencemadness.org The catalytic activity of organotin species allows for significant conversion rates. scielo.br The choice of a specific organotin catalyst can influence the reaction's efficiency and the purity of the resulting product. scielo.br

Catalyst TypeExample CompoundRole in Reaction
Organotin Catalyst Dibutyltin oxideActs as a Lewis acid to facilitate the exchange of the alkyl group on the ester with the allyl group from the alcohol. google.comsciencemadness.orgscielo.br

Alongside organotin compounds, organic titanates are also prominent catalysts for the transesterification synthesis of this compound from Methyl 2-hydroxyisobutyrate and allyl alcohol. google.comgoogleapis.comchemicalbook.com Organic titanates are known to be efficient catalysts for transesterification reactions in general. sciencemadness.org Their application in this specific synthesis provides an alternative catalytic system to organotins, often chosen based on desired reaction kinetics and product specifications. google.comgoogleapis.com

Catalyst TypeRole in Reaction
Organic Titanate Serves as an effective transesterification catalyst for the reaction of Methyl 2-hydroxyisobutyrate with allyl alcohol. google.comgoogleapis.comsciencemadness.org

Mechanistic Aspects of Transesterification for this compound Synthesis

The primary industrial route to this compound is the transesterification of Methyl 2-hydroxyisobutyrate with allyl alcohol. This reaction is a classic example of an equilibrium-driven process where one ester is converted into another by exchanging the alcohol moiety.

The reaction mechanism is dependent on the type of catalyst employed. Catalysts for this process can include organic tin compounds, titanic acid esters, and alkali metal alkoxides. researchgate.net The transesterification can proceed through either an acid-catalyzed or base-catalyzed pathway.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of Methyl 2-hydroxyisobutyrate is protonated, which activates the carbonyl carbon towards nucleophilic attack. An allyl alcohol molecule then attacks this activated carbon, leading to a tetrahedral intermediate. Following a proton transfer from the incoming allyl group to the methoxy (B1213986) group, methanol (B129727) is eliminated as a leaving group. A final deprotonation step regenerates the acid catalyst and yields the final product, this compound.

Base-Catalyzed Mechanism: Under basic conditions, a strong base, such as an alkoxide, deprotonates allyl alcohol to form a more potent nucleophile, the allyloxide ion. This ion then attacks the carbonyl carbon of the Methyl 2-hydroxyisobutyrate, forming a tetrahedral intermediate. The intermediate subsequently collapses, ejecting a methoxide (B1231860) ion and forming the desired allyl ester.

Being an equilibrium reaction, the process is significantly influenced by the concentration of reactants and products. To achieve high conversion rates, the by-product, methanol, is typically removed from the reaction system as it forms, often through reactive distillation. researchgate.net This continuous removal of a product shifts the equilibrium towards the formation of this compound, in accordance with Le Châtelier's principle.

Solvent-Free and High-Efficiency Approaches

To enhance process efficiency and align with green chemistry principles, the synthesis of this compound is preferably conducted under solvent-free conditions. The elimination of solvents avoids the need for subsequent recovery steps, thereby increasing productivity per unit volume of the reactor. researchgate.net Research has demonstrated that this approach can lead to very high selectivity, reaching 99.9% under optimized conditions. asm.org

High-efficiency production is achieved by carefully controlling the reaction parameters. The process is typically carried out at elevated temperatures to ensure a sufficient reaction rate.

ParameterValueReference
Reaction Temperature 20 to 200°C (preferably 80 to 150°C) researchgate.net
Reaction Time 5 minutes to 24 hours (preferably 10 minutes to 12 hours) researchgate.net
Molar Ratio (Allyl Alcohol / Methyl 2-hydroxyisobutyrate) 0.1 to 100 (preferably 0.1 to 10) researchgate.net
Selectivity 99.9% asm.org

Note: The table presents optimized conditions for the solvent-free synthesis of this compound.

The catalyst used in the reaction can often be recovered from the distillation residue and reused in subsequent batches, further improving the industrial viability and sustainability of the process. researchgate.net

Bio-based Precursor Synthesis for this compound

The synthesis of this compound relies on the availability of its precursor, 2-hydroxyisobutyric acid (2-HIBA). There is a growing focus on developing biotechnological routes to produce 2-HIBA from renewable resources, positioning it as a key bio-based building block. nih.gov This shift is driven by the goal of replacing conventional petrochemical manufacturing processes. nih.gov

Microbial Fermentation Pathways for 2-Hydroxyisobutyric Acid

A promising strategy for the bio-production of 2-HIBA involves redirecting the well-understood polyhydroxybutyrate (B1163853) (PHB) metabolic pathway in certain bacteria. asm.orgnih.gov By genetically modifying microorganisms, the carbon flux normally directed towards PHB synthesis can be channeled to produce 2-HIBA.

Engineered strains of Cupriavidus necator H16 have been successfully used to produce 2-HIBA from renewable feedstocks like fructose (B13574) and even from gaseous mixtures of H₂, CO₂, and O₂. researchgate.netnih.gov Similarly, the methylotrophic bacterium Methylobacterium extorquens AM1 has been engineered to produce 2-HIBA from methanol, a non-food C1 substrate. asm.orgresearchgate.netgenscript.com

Fermentation conditions are critical for maximizing product yield. Studies with recombinant Cupriavidus necator have shown that 2-HIBA production is highest under nitrogen-limiting conditions with the pH controlled between 6.8 and 7.2 in a fed-batch process. nih.gov Under these optimized conditions, significant titers of 2-HIBA have been achieved.

MicroorganismFeedstockTiter AchievedReference
Recombinant Cupriavidus necator H16Fructose7.4 g/L (mL scale) researchgate.netnih.gov
Recombinant Cupriavidus necator H16Fructose6.4 g/L (liter scale) researchgate.netnih.gov
Recombinant Methylobacterium extorquens AM1Methanol2.1 g/L genscript.comasm.org

Note: This table summarizes key findings from microbial fermentation studies for 2-HIBA production.

Enzymatic Conversions in 2-Hydroxyisobutyric Acid Production

The core of the bio-based 2-HIBA synthesis is a novel metabolic pathway constructed through genetic engineering. This pathway leverages native enzymes and introduces a key recombinant enzyme to perform the desired conversion. The pathway begins with the common metabolite acetyl-CoA. asm.orgresearchgate.net

Beta-ketothiolase (PhaA): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. asm.orgresearchgate.net

Acetoacetyl-CoA reductase (PhaB): Acetoacetyl-CoA is then reduced to form the key intermediate, (R)-3-hydroxybutyryl-CoA. asm.orgresearchgate.net

In natural PHB synthesis, (R)-3-hydroxybutyryl-CoA would be polymerized by PHB synthase (PhaC). However, in the engineered pathway for 2-HIBA, this step is replaced. asm.orgresearchgate.net

2-Hydroxyisobutyryl-CoA mutase (HCM) / (R)-3-hydroxybutyryl-CoA-specific mutase (RCM): This crucial, coenzyme B₁₂-dependent enzyme isomerizes the carbon skeleton of (R)-3-hydroxybutyryl-CoA to form 2-hydroxyisobutyryl-CoA. asm.orgnih.gov This enzyme was originally discovered in bacteria capable of degrading methyl tert-butyl ether (MTBE), such as Aquincola tertiaricarbonis L108. asm.orgnih.gov Different variants of this mutase, with varying temperature optima and stereospecificity, have been identified in other bacteria like Bacillus massiliosenegalensis and Kyrpidia tusciae. asm.orgasm.org

Thioesterase Activity: The final step involves the hydrolysis of the 2-hydroxyisobutyryl-CoA thioester by intracellular thioesterases, releasing the final product, 2-hydroxyisobutyric acid. asm.orgresearchgate.net

Development of Sustainable Production Routes

The development of sustainable production routes for 2-HIBA is centered on utilizing renewable, non-food feedstocks and creating efficient microbial cell factories. nih.gov The use of C1 substrates like methanol and formic acid, or gases like CO₂ and H₂, represents a significant advance towards a sustainable chemical industry, as these feedstocks can be derived from non-food biomass, biogas, or via electrochemical reduction of CO₂. asm.orgnih.govgenscript.com

Chemical Reactivity and Advanced Transformations of Allyl 2 Hydroxyisobutyrate

Reactions Involving the Allylic Moiety

The carbon-carbon double bond of the allyl group is susceptible to a variety of addition and modification reactions, providing a versatile handle for molecular elaboration.

The epoxidation of the allylic double bond in allyl 2-hydroxyisobutyrate (B1230538) yields glycidyl (B131873) 2-hydroxyisobutyrate, a valuable reactive diluent. This transformation is typically achieved using an oxidizing agent in the presence of a suitable catalyst.

Crystalline titanosilicates have emerged as effective and selective catalysts for the epoxidation of various olefins, including allyl esters, using hydrogen peroxide as an oxidant. For the epoxidation of allyl 2-hydroxyisobutyrate, pentasil-type titanosilicates are particularly noteworthy. google.com These catalysts offer high activity and selectivity, minimizing the formation of byproducts. The reaction involves the activation of hydrogen peroxide by the titanium active sites within the zeolite framework, followed by the transfer of an oxygen atom to the double bond of the allyl group.

The choice of solvent significantly impacts the efficiency of the titanosilicate-catalyzed epoxidation of this compound. While alcohols, ketones, or ethers have been traditionally used as solvents in such reactions, aliphatic esters have been shown to be particularly advantageous. google.com The use of an aliphatic ester as a solvent can lead to enhanced reaction efficiency without compromising the selectivity towards the desired glycidyl 2-hydroxyisobutyrate. This allows for a more straightforward and stable production of the target molecule. google.com

Table 1: Effect of Solvent on the Epoxidation of this compound

Solvent Molar Yield of Glycidyl 2-hydroxyisobutyrate (%) Selectivity of Glycidyl 2-hydroxyisobutyrate (%)
Ethyl Acetate (B1210297) 84.2 91.2
Methyl Formate Data not available Data not available
Dimethyl Carbonate Data not available Data not available

Data derived from patent information describing the process. The molar yield is with reference to the amount of added hydrogen peroxide.

The allylic group of esters can participate in radical addition reactions. For instance, the radical acylation of allyl esters with benzaldehyde, initiated by peroxides such as tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB), can proceed under solvent-free and metal-free conditions. mdpi.com This type of reaction is compatible with various functional groups and demonstrates good atom economy and chemical selectivity. mdpi.com The general mechanism involves the generation of a benzoyl radical which then adds to the double bond of the allyl ester. mdpi.com

Table 2: Radical Addition of Benzaldehyde to Various Allyl Esters

Allyl Ester Product Yield (%)
1-cyanoallyl acetate 1-cyano-4-oxo-4-phenylbutyl acetate 57
Allyl hexanoate 4-oxo-4-phenylbutyl hexanoate 61
Allyl acetoacetate Data not available Data not available

Data represents yields from the radical acylation reaction of different allyl esters with benzaldehyde. mdpi.com

Hydroformylation, or the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. In the case of allylic esters like allyl acetate, this reaction can lead to the formation of both linear and branched aldehydes. The regioselectivity of the reaction is a critical aspect and can be controlled by the choice of catalyst and reaction conditions. Rhodium-based catalysts, often in combination with phosphine (B1218219) ligands, are commonly employed. rsc.orgakjournals.comresearchgate.net The hydroformylation of allyl acetate is a key step in the synthesis of 1,4-butanediol, an important industrial chemical. rsc.org The reaction typically yields a mixture of 4-acetoxybutyraldehyde (linear product) and 3-acetoxy-2-methylpropionaldehyde (branched product). google.com The linear aldehyde is often the desired product, and high regioselectivity towards its formation has been achieved using specific cationic and zwitterionic rhodium complexes with ligands like 1,4-bis(diphenylphosphino)butane (B1266417) (dppb). rsc.orgrsc.org

Table 3: Regioselectivity in the Hydroformylation of Allyl Acetate with Different Rhodium Catalysts

Catalyst System Linear:Branched Aldehyde Ratio Total Yield (%)
[Rh(cod)(η⁶-PhBPh₃)] / dppb 95:5 56
[Rh(Ph₂P)₂(cod)]⁺BPh₄⁻ / dppb 95:5 Data not available
[Rh(cod)Cl]₂ / dppb / NaBPh₄ 96:4 70
[Rh(cod)Cl]₂ / dppb 56:44 78

Data illustrates the influence of the catalyst system on the regioselectivity of allyl acetate hydroformylation. rsc.orgrsc.org

Epoxidation Reactions: Synthesis of Glycidyl 2-hydroxyisobutyrate

Reactions Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo typical reactions of alcohols, such as esterification and etherification. These reactions provide another avenue for the functionalization of this molecule.

The esterification of the hydroxyl group can be achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a base. For example, the reaction of 2-acetoxyisobutyryl chloride with hydroxyl groups can lead to the formation of 2-acetoxyisobutyryl esters under certain conditions. u-tokyo.ac.jp Alternatively, direct esterification with a carboxylic acid can be carried out, often with acid catalysis. google.com

Etherification of the tertiary hydroxyl group is also possible. For instance, reaction with a suitable alkyl halide in the presence of a base would yield the corresponding ether. Another interesting transformation involves the reaction of compounds with vicinal diols. While not directly applicable to the single hydroxyl group in this compound, the reaction of 2-acetoxyisobutyryl chloride with diols to form 2,5,5-trimethyl-1,3-dioxolan-4-on-2-yl ethers demonstrates the reactivity of the acylal chloride with hydroxyl functionalities. u-tokyo.ac.jp

Esterification with Other Carboxylic Acids

The tertiary hydroxyl group of this compound can be esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides, to form a new ester. This reaction is typically facilitated by an acid catalyst. libretexts.org The general scheme for this transformation involves the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the this compound.

A general representation of the esterification reaction is as follows:

This compound + R-COOH (Carboxylic Acid) ⇌ Allyl 2-(acyloxy)isobutyrate + H₂O

The production of esters from carboxylic acids and alcohols is a reversible and often slow reaction. libretexts.org To drive the reaction towards the product side, methods such as removing water as it is formed are employed. libretexts.orggoogle.com In a related context, the synthesis of other 2-hydroxyisobutyrate esters is known to be catalyzed by organic sulfonic acids, which can be more effective and lead to fewer side reactions compared to sulfuric acid. google.com

While specific research detailing the esterification of this compound with a wide range of carboxylic acids is not extensively documented in readily available literature, the principles of Fischer esterification are directly applicable. libretexts.org The reaction conditions would likely involve heating the reactants with a catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. libretexts.orggoogle.com

Etherification Reactions

The hydroxyl group of this compound can also undergo etherification to form an ether. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide.

The general steps for etherification via the Williamson synthesis are:

Deprotonation: this compound + Strong Base → Allyl 2-(alkoxy)isobutyrate anion + Conjugate Acid of Base

Nucleophilic Substitution: Allyl 2-(alkoxy)isobutyrate anion + R-X (Alkyl Halide) → Allyl 2-(alkoxy)isobutyrate + Halide Salt

While direct studies on the etherification of this compound are not prevalent, the known side reactions in the synthesis of 2-hydroxyisobutyrate esters using sulfuric acid catalyst include the etherification of the alcohol reactant. google.com This suggests that under certain conditions, the hydroxyl group of this compound is susceptible to ether formation.

Reactions Involving the Ester Linkage

The ester functional group in this compound is a key site for chemical modifications, primarily through hydrolysis and transesterification.

Hydrolysis Kinetics and Mechanisms

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org For many esters, this proceeds through a bimolecular acyl-oxygen fission (AAC2) mechanism. pjsir.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a bimolecular acyl-oxygen fission (BAC2) mechanism. rsc.org This process is generally irreversible as the resulting carboxylate anion is resonance-stabilized and not reactive towards the alcohol.

Neutral Hydrolysis: In neutral medium, hydrolysis can occur via the attack of a water molecule on the acyl carbon, which is often the rate-limiting step. rsc.org

A study on the hydrolysis of various aliphatic esters showed that the steric effect of the alkoxy group influences the reaction rate, with allyl esters being hydrolyzed at a moderate rate compared to other alkyl esters. amelica.org Another study investigating the hydrolysis of allyl esters found that the reaction can be catalyzed by enzymes, such as Lecitase® Ultra, with the rate and enantioselectivity being dependent on temperature. mdpi.com For instance, the hydrolysis of an allyl ester with potassium carbonate showed temperature-dependent kinetics. researchgate.net

Table 1: Factors Influencing Ester Hydrolysis

Factor Description
pH Hydrolysis is catalyzed by both acids and bases. The rate is typically lowest in the neutral pH range. viu.carsc.org
Temperature Increasing the temperature generally increases the rate of hydrolysis. mdpi.comresearchgate.net
Steric Effects The structure of the alcohol and acyl portions of the ester can affect the rate of hydrolysis due to steric hindrance. amelica.org

| Catalyst | Both chemical (acid, base) and biological (enzymes) catalysts can significantly accelerate the reaction. rsc.orgmdpi.com |

Transesterification to Other Esters

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.comlibretexts.org This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.comperfumerflavorist.com

This compound + R'-OH ⇌ R' 2-hydroxyisobutyrate + Allyl alcohol

This equilibrium reaction is often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.comlibretexts.org Research has shown that various catalysts are effective for transesterification. For instance, the transesterification of methyl 2-hydroxyisobutyrate to produce this compound has been studied, with one process reporting a 91% conversion of the starting methyl ester. googleapis.com Basic catalysts like potassium carbonate and sodium methanolate have been found suitable for preparing allyl esters from their corresponding methyl esters, achieving high conversion and selectivity. perfumerflavorist.com Other catalysts, such as scandium(III) triflate and tetranuclear zinc clusters, have also been shown to effectively promote transesterification reactions for a variety of esters. organic-chemistry.org

Table 2: Research Findings on Transesterification of Related Esters

Starting Ester Reactant Alcohol Catalyst Key Finding Reference
Methyl 2-hydroxyisobutyrate Allyl alcohol Not specified 91% conversion to this compound was achieved. googleapis.com
Methyl-cyclohexyloxyacetate Allyl alcohol Potassium carbonate 100% conversion of the methyl ester and 95% selectivity to the allyl ester. perfumerflavorist.com
Methyl-cyclohexylpropionate Allyl alcohol Sodium methanolate 100% conversion of the methyl ester and 95% selectivity to the allyl ester. perfumerflavorist.com

Advanced Analytical and Spectroscopic Research on Allyl 2 Hydroxyisobutyrate

Spectroscopic Methods for Reaction Monitoring and Purity Assessment

Spectroscopic techniques provide real-time and offline analysis of chemical reactions and product quality. For Allyl 2-hydroxyisobutyrate (B1230538), Nuclear Magnetic Resonance (NMR), Gas Chromatography (GC), and Fourier Transform Infrared (FTIR) spectroscopy are cornerstone methods for quality control and reaction optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide a detailed map of the atomic connectivity within Allyl 2-hydroxyisobutyrate.

Structural Confirmation: The ¹H NMR spectrum confirms the presence of all distinct proton environments in the molecule. The signals corresponding to the allyl group are characteristic: the protons on the terminal double bond (=CH₂) typically appear as two distinct multiplets between 5.2 and 5.4 ppm, while the internal vinyl proton (-CH=) appears as a multiplet further downfield, around 5.9 ppm. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) are observed around 4.6 ppm. A key feature is the singlet corresponding to the six equivalent protons of the two methyl groups on the isobutyrate moiety, which appears upfield around 1.5 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. The ester carbonyl carbon (C=O) gives a characteristic signal in the 170-185 ppm range. libretexts.org Carbons of the allyl group's double bond appear between 118 and 133 ppm, while the methylene carbon adjacent to the oxygen is found around 65 ppm. The quaternary carbon bearing the hydroxyl and methyl groups is observed near 72 ppm, and the equivalent methyl carbons appear upfield around 27 ppm. chemicalbook.comoregonstate.edu

Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂-C-~1.5Singlet (s)6H
-OHVariableBroad Singlet (br s)1H
-O-CH₂-CH=~4.6Doublet (d)2H
-CH=CH₂~5.2-5.4Multiplet (m)2H
-CH=CH₂~5.9Multiplet (m)1H

Quantitative Analysis (qNMR): Beyond structural confirmation, NMR is a powerful tool for determining purity. acanthusresearch.com Quantitative NMR (qNMR) offers a direct measurement of the analyte's concentration or purity without the need for identical reference standards for the compound itself. acs.orgemerypharma.com The method involves adding a precisely weighed amount of a high-purity internal standard to a precisely weighed sample of this compound. researchgate.net By comparing the integral of a unique, well-resolved signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the sample can be calculated using a standard equation. bruker.com This approach is highly accurate as the signal intensity is directly proportional to the number of nuclei. acanthusresearch.com

Gas Chromatography (GC) is a fundamental technique for separating and analyzing volatile compounds, making it ideal for assessing the purity of this compound and monitoring its synthesis. wpmucdn.com

Purity Validation: When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate this compound from potential impurities, such as unreacted starting materials (e.g., Allyl alcohol, 2-hydroxyisobutyric acid) or byproducts from side reactions. The purity is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram. For instance, a GC-MS based method was developed for the quantitative determination of various allyl esters in complex matrices. fao.org

Reaction Monitoring: GC is an invaluable tool for tracking the progress of the esterification reaction that produces this compound. researchgate.net By periodically withdrawing small aliquots from the reaction mixture and analyzing them by GC, the consumption of reactants and the formation of the product can be quantified over time. aip.orgoup.com This data allows for the determination of reaction kinetics, optimization of reaction conditions (like temperature or catalyst loading), and identification of the optimal reaction endpoint, preventing the formation of degradation products from prolonged reaction times.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent peaks include:

A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found in the 1750-1735 cm⁻¹ region. orgchemboulder.comvscht.cz

A broad absorption band corresponding to the hydroxyl group (O-H) stretch, usually appearing between 3500-3200 cm⁻¹.

Absorptions for the allyl group, including the C=C double bond stretch around 1650 cm⁻¹ and the vinylic =C-H stretch just above 3000 cm⁻¹.

Strong bands in the 1300-1000 cm⁻¹ region, which are characteristic of the C-O stretching vibrations of the ester and alcohol moieties. spectroscopyonline.com

Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (O-H)Stretch, hydrogen-bonded3500 - 3200 (broad)
Vinylic C-H (=C-H)Stretch3100 - 3010
Aliphatic C-H (-CH₃, -CH₂)Stretch3000 - 2850
Ester Carbonyl (C=O)Stretch1750 - 1735 (strong)
Alkene (C=C)Stretch~1650
Ester/Alcohol (C-O)Stretch1300 - 1000 (strong)

Application of Advanced Techniques for Mechanistic Elucidation

To gain deeper insight into reaction mechanisms and stereochemical outcomes, more advanced analytical techniques are employed. While specific studies on this compound are not prevalent, the principles of these methods are widely applied to similar chemical systems.

In-situ (in the reaction mixture) spectroscopy allows for the real-time observation of a chemical reaction as it happens, providing a wealth of data on reaction kinetics, pathways, and the formation of transient intermediates that are often missed by traditional offline analysis. mt.com

Techniques like Attenuated Total Reflectance FTIR (ATR-FTIR) use a probe that can be inserted directly into the reaction vessel. mt.com For the synthesis of this compound, an in-situ FTIR probe could continuously monitor the characteristic carbonyl stretching region. This would allow for simultaneous tracking of the disappearance of the carboxylic acid reactant (~1710 cm⁻¹) and the appearance of the ester product (~1740 cm⁻¹), providing precise kinetic data. mdpi.com This real-time monitoring helps in understanding the influence of various parameters on the reaction rate and can help identify any short-lived intermediate species that may appear during the catalytic cycle. nih.gov Similarly, in-situ NMR spectroscopy, often using specialized flow tubes, can provide detailed mechanistic information by observing changes in the chemical environment of nuclei throughout the reaction. nih.govwiley.com

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it does not exist as enantiomers and cannot be resolved by chiral methods.

However, the techniques of chiral analysis are crucial for reactions involving similar but stereochemically complex molecules. Chiral analysis is used to separate and quantify enantiomers, typically to determine the enantiomeric excess (ee) of a product from an asymmetric synthesis. rsc.org

Hypothetical Application: If a stereoselective reaction were to produce a chiral allyl ester, chiral chromatography would be the primary analytical tool. Chiral Gas Chromatography (GC), for example, uses a stationary phase that is itself chiral. chromatographyonline.com This chiral stationary phase interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. researchgate.netazom.com This technique is essential in fields like flavor and fragrance analysis, where the enantiomers of a chiral compound can have distinctly different biological properties. oup.com Similarly, if 2-hydroxyisobutyric acid were esterified with a racemic chiral alcohol, the resulting products would be a pair of diastereomers. These diastereomers have different physical properties and could be separated and quantified using standard, non-chiral GC or HPLC methods.

Chromatographic Separations in Complex Reaction Mixtures

The purification and analysis of this compound from intricate reaction matrices necessitate the use of high-resolution chromatographic techniques. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal in ensuring the isolation of the target compound from unreacted starting materials, catalysts, solvents, and potential byproducts. The choice of method is contingent on the volatility and thermal stability of the compounds within the mixture, as well as the desired scale of separation.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), serves as a powerful analytical tool for the qualitative and quantitative assessment of this compound in a reaction mixture. The inherent volatility of the ester makes it amenable to GC analysis. Separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The selection of the stationary phase is critical for resolving this compound from structurally similar compounds that may be present, such as unreacted allyl alcohol and other ester byproducts.

For instance, in a hypothetical synthesis of this compound from 2-hydroxyisobutyric acid and allyl alcohol, a complex mixture containing the product, residual reactants, and potential side-products is generated. A GC-MS analysis would allow for the separation and identification of these components based on their retention times and mass spectra.

Table 1: Illustrative GC-MS Data for the Analysis of an this compound Reaction Mixture

Peak No.Compound NameRetention Time (min)Major Mass Fragments (m/z)
1Allyl alcohol3.558, 57, 41, 39
22-Hydroxyisobutyric acid8.2104, 87, 59, 43
3This compound 10.5 144, 101, 87, 59, 41
4Diallyl ether (potential byproduct)6.198, 81, 69, 41

High-performance liquid chromatography is another indispensable technique, particularly for the purification of larger quantities of this compound or for the analysis of non-volatile impurities. Reversed-phase HPLC, utilizing a C18 or C8 stationary phase, is a common approach for separating moderately polar compounds like this compound.

The mobile phase composition, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is optimized to achieve the desired separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a wide range of polarities. Detection is commonly performed using a UV detector, as the ester functional group exhibits some absorbance in the low UV region, or more universally with a refractive index detector or an evaporative light scattering detector. For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).

Table 2: Representative HPLC Separation Parameters for this compound Purification

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

In a typical reaction work-up, the crude product containing this compound would be injected into the HPLC system. The separation would yield distinct peaks for the starting materials, the desired product, and any impurities, allowing for the collection of a highly purified fraction of this compound.

Applications of Allyl 2 Hydroxyisobutyrate in Advanced Materials and Chemical Synthesis

Role as a Monomer in Polymer Science

As a monomer, Allyl 2-hydroxyisobutyrate (B1230538) contributes to the formation of polymeric structures with tailored properties. Its reactivity is primarily centered around the allyl group, which can undergo polymerization, particularly through free-radical mechanisms.

Synthesis of Novel Polymeric Materials

The incorporation of Allyl 2-hydroxyisobutyrate into polymer chains allows for the synthesis of novel materials. While detailed studies on the homopolymerization of pure this compound are not extensively documented in publicly available literature, its function as a monomer is noted in the context of creating new polymers through various crosslinking methods justia.com. The presence of the hydroxyl group in its structure also offers a potential site for post-polymerization modification, further expanding its utility in creating functional polymers.

Copolymerization Studies with Vinyl and Methacrylate (B99206) Monomers

This compound can be copolymerized with other monomers, such as styrenes, vinyl ethers, and acrylates, to form copolymers. sciencemadness.org This process allows for the creation of materials that combine the properties of the different monomers. However, a general characteristic of allyl monomers is their significantly lower reaction speed compared to typical vinyl monomers. google.com This disparity in reactivity means that to achieve a desirable content of the allyl unit in the final copolymer, a large excess of the allyl monomer may be required during the polymerization process. google.com In some cases, soluble precopolymers can be formed, which remain useful for subsequent grafting onto other preformed polymers, resulting in heat- and solvent-resistant adhesives, plastics, and coatings. sciencemadness.org

Radical Polymerization Characteristics and Mechanism

The polymerization of this compound, like other allyl esters, typically proceeds via a free-radical polymerization mechanism. google.com This process is characterized by several key features. Allyl esters are known to polymerize slowly, even when high concentrations of free-radical initiators are used. google.com This sluggish kinetic behavior often results in the formation of polymers with only low molecular weight. google.com

The polymerization is initiated by combining the monomers in the presence of a free-radical initiator and applying heat. google.com The reaction conditions can be controlled to influence the polymerization process. google.com

Table 1: Typical Reaction Conditions for Free-Radical Polymerization of Allyl Monomers google.com
ParameterGeneral RangePreferred RangeMost Preferred Range
Temperature90°C to 200°C125°C to 180°C135°C to 165°C
Pressure>100 KPa (>1 atm)138 to 3448 KPa-

Crosslinking Applications in Polymer Networks

One of the primary applications of allyl esters, including this compound, is in the crosslinking and curing of polymers, particularly polyolefins. sciencemadness.org When used as a crosslinking agent, it can create networks between polymer chains, a process that can be initiated by specific peroxides or high-energy irradiation. sciencemadness.org The resulting cross-linked polymers and copolymers often exhibit excellent heat resistance and are classified as thermoset materials. sciencemadness.org These materials find use in manufacturing casting sheets, molding materials, and various electric and optical devices that require high resistance. sciencemadness.org For instance, polymers containing hydroxyl groups derived from allyl monomers can be reacted with other thermoplastic resins, such as styrene-maleic anhydride (B1165640) copolymers, to form cured, thermoset polymer films. google.com

Function as a Building Block for Specialized Organic Chemicals

Beyond its role in polymer science, this compound also functions as a valuable intermediate in the synthesis of other specialized organic chemicals.

Precursor in the Synthesis of Methacrylic Acid Derivatives

This compound serves as a direct precursor in the synthesis of certain derivatives of methacrylic acid. Specifically, it can be used to prepare Allyl methacrylate. sciencemadness.orgvdoc.pub This transformation highlights its utility as a foundational molecule for building more complex structures used in various chemical industries.

Intermediate in the Production of Other Value-Added Compounds

This compound serves as a significant intermediate in the synthesis of other commercially important chemicals, most notably allyl methacrylate. The conversion is achieved through a process of pyrolysis (thermal decomposition), which transforms the α-hydroxy ester into the corresponding methacrylate. fao.org This reaction pathway is historically significant, as the synthesis of methacrylates from esters of 2-hydroxyisobutyric acid has been a known method for producing these valuable monomers. wikipedia.org The pyrolysis of this compound provides a direct route to allyl methacrylate, a monomer used in the production of polymers and resins.

The broader family of 2-hydroxyisobutyric acid esters are recognized as important precursors for materials used in pharmaceuticals, agricultural chemicals, solvents, and detergents. google.com This establishes this compound's position as a building block for a range of specialized chemical products. The transformation into allyl methacrylate is a prime example of its role as a value-added intermediate.

Table 1: Synthesis of Allyl Methacrylate from this compound

PrecursorReaction TypeProductSignificance of Product
This compoundPyrolysis / Thermal DecompositionAllyl MethacrylateMonomer for specialty polymers and resins.

Specific Applications in Industrial Chemical Processes (Research-focused)

While direct research on this compound in photoresist formulations is limited, its potential can be inferred by analogy with its methyl counterpart, Methyl 2-hydroxyisobutyrate (HBM). HBM is utilized in the semiconductor industry as a solvent in photoresist compositions. google.com In advanced photolithography processes, such as those using EUV (Extreme Ultraviolet) or ArF (Argon Fluoride) light sources, the purity of every component is critical. google.com Methyl 2-hydroxyisobutyrate is used as a thinner or solvent in these formulations. google.comgoogle.com The presence of impurities, particularly residual acids, can negatively impact the performance of the photoresist resin, affecting its decomposition and curing speeds and potentially causing defects on the semiconductor chip. google.com

By analogy, this compound could potentially serve a similar function as a solvent. Furthermore, the presence of the allyl group introduces a reactive unsaturated bond. This functionality is not present in Methyl 2-hydroxyisobutyrate. This reactive site could offer a unique advantage, allowing the molecule to be incorporated into the polymer matrix of the photoresist through polymerization or cross-linking reactions. This could be a focus of research for developing novel photoresist formulations with enhanced properties, such as improved thermal stability or etch resistance.

Table 2: Comparison of Hydroxyisobutyrate Esters for Photoresist Applications

CompoundChemical FormulaMolecular Weight ( g/mol )Role in Photoresist (Established/Potential)Key Functional Group for Application
Methyl 2-hydroxyisobutyrate C₅H₁₀O₃118.13Solvent / Thinner. google.comgoogle.comEster
This compound C₇H₁₂O₃144.17Potential Solvent and Reactive MonomerEster and Allyl (alkene)

Theoretical and Computational Studies of Allyl 2 Hydroxyisobutyrate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules like Allyl 2-hydroxyisobutyrate (B1230538). These calculations can predict various molecular parameters with high accuracy.

The conformational space of Allyl 2-hydroxyisobutyrate is primarily dictated by the rotation around the single bonds, particularly the C-O-C ester linkage and the C-C bond of the allyl group. DFT calculations can be employed to locate the global minimum energy conformation as well as other low-energy conformers. By systematically rotating key dihedral angles and performing geometry optimizations at each step, a potential energy surface can be mapped out.

Table 1: Predicted Geometrical Parameters for a Low-Energy Conformer of this compound (Exemplary Data)

ParameterBond/AnglePredicted Value (DFT B3LYP/6-31G*)
Bond LengthC=O~1.21 Å
C-O (ester)~1.34 Å
O-C (allyl)~1.45 Å
C=C (allyl)~1.33 Å
C-O (hydroxyl)~1.42 Å
O-H~0.97 Å
Bond AngleO=C-O~124°
C-O-C~116°
C=C-C~122°
Dihedral AngleC-O-C-C (allyl)~180° (trans) or ~80° (gauche)

Note: The values in this table are illustrative and would require specific calculations for this compound to be confirmed. The choice of functional and basis set, such as B3LYP/6-31G, is crucial for obtaining reliable results. researchgate.netpnrjournal.com*

These calculations can also provide insights into the molecule's electronic properties, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the allyl double bond and the oxygen atoms, indicating these are likely sites for electrophilic attack, while the LUMO is often centered around the carbonyl group, a potential site for nucleophilic attack. researchgate.net

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. rsc.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a comprehensive picture of the reaction pathway can be constructed.

The formation of this compound via the esterification of 2-hydroxyisobutyric acid with allyl alcohol, or through transesterification, can be modeled computationally. researchgate.net The Fischer esterification, which proceeds under acidic conditions, involves a series of protonation, nucleophilic attack, and dehydration steps. masterorganicchemistry.com

Computational studies can locate the transition state for the rate-determining step, which is typically the nucleophilic attack of the alcohol on the protonated carboxylic acid. The activation energy for this step can be calculated, providing a quantitative measure of the reaction rate. researchgate.netresearchgate.net These calculations can also shed light on the catalytic role of the acid, showing how it facilitates the reaction by stabilizing the transition state.

Table 2: Exemplary Calculated Activation Energies for Acid-Catalyzed Esterification

Reaction StepCatalystComputational MethodCalculated Activation Energy (kcal/mol)
Nucleophilic AttackH₂SO₄DFT (B3LYP/6-311+G) 15-20
DehydrationH₂SO₄DFT (B3LYP/6-311+G)10-15

Note: These are typical ranges for such reactions and would need to be specifically calculated for the this compound system.

The allyl group in this compound makes it susceptible to radical reactions, including polymerization and radical additions across the double bond. nih.govresearchgate.net Computational modeling can be used to investigate the mechanism of these processes.

In radical polymerization, the reaction proceeds through initiation, propagation, and termination steps. Quantum chemical calculations can model the addition of a radical initiator to the allyl double bond to form a primary radical. nih.gov Subsequent additions of monomer units can be modeled to understand the chain propagation process. The regioselectivity of the radical addition can also be predicted by comparing the energies of the transition states leading to the different possible products.

Furthermore, computational studies can explore the possibility of side reactions, such as chain transfer, which can limit the molecular weight of the resulting polymer. researchgate.net The abstraction of a hydrogen atom from the allylic position is a common chain transfer pathway for allyl monomers. nih.gov

Structure-Reactivity Relationship Predictions

By systematically modifying the structure of this compound in silico and calculating various molecular descriptors, it is possible to predict how these changes will affect its reactivity. researchgate.netaston.ac.uk This is the basis of quantitative structure-activity relationship (QSAR) studies.

For example, the introduction of electron-withdrawing or electron-donating substituents on the allyl or isobutyrate moiety will alter the electronic properties of the molecule. Computational chemistry can quantify these changes by calculating properties such as:

HOMO and LUMO energies: These are related to the molecule's ability to donate or accept electrons, respectively.

Atomic charges: These can indicate the most likely sites for nucleophilic or electrophilic attack.

Bond dissociation energies: For instance, the C-H bond dissociation energy of the allylic protons can predict the ease of hydrogen abstraction in radical reactions. mdpi.com

By correlating these calculated descriptors with experimentally observed reaction rates or product distributions for a series of related compounds, a predictive model can be developed.

Table 3: Predicted Effect of Substituents on the Reactivity of the Allyl Group

Substituent at the α-positionEffect on Electron Density of C=CPredicted Effect on Rate of Electrophilic AdditionPredicted Effect on Rate of Radical Addition
Electron-donating (e.g., -OCH₃)IncreaseIncreaseDecrease
Electron-withdrawing (e.g., -CN)DecreaseDecreaseIncrease

In Silico Catalyst Design and Screening for this compound Reactions

Computational methods can accelerate the discovery of new and improved catalysts for reactions involving this compound. rsc.orgmdpi.comnih.gov This in silico approach involves designing and screening potential catalysts computationally before they are synthesized and tested in the laboratory.

For the synthesis of this compound, for instance, different acid or enzyme catalysts for the esterification reaction could be modeled. By calculating the reaction profile for each potential catalyst, their relative efficiencies can be compared. The binding of the reactants to the catalyst's active site and the energy of the key transition state are critical parameters in these assessments.

Similarly, for polymerization reactions, computational screening can be used to identify transition metal catalysts that can promote controlled polymerization of the allyl group, potentially leading to polymers with desired properties. mdpi.com The design of such catalysts would involve modeling the coordination of the monomer to the metal center and the subsequent insertion reactions. This computational pre-screening can significantly reduce the experimental effort required to find optimal catalytic systems.

Q & A

Q. Q1. What are the established synthetic pathways for Allyl 2-hydroxyisobutyrate, and how do reaction conditions influence yield?

this compound is synthesized via esterification or transesterification. A common method involves reacting 2-hydroxyisobutyric acid with allyl alcohol using acid catalysts (e.g., sulfuric acid) under reflux . Alternatively, enzymatic or microbial biosynthesis using Cupriavidus necator H16 has been explored, achieving conversion from fructose and butyrate via metabolic engineering . Yield optimization requires precise control of stoichiometry, temperature (typically 60–100°C), and catalyst selection. For example, organotin catalysts improve selectivity in solvent-free transesterification .

Q. Q2. What analytical techniques are critical for characterizing this compound and verifying purity?

Key techniques include:

  • NMR Spectroscopy : To confirm molecular structure and identify impurities (e.g., residual allyl alcohol or unreacted acid) .
  • GC-MS : For quantifying purity and detecting volatile byproducts .
  • HPLC : To separate and analyze non-volatile derivatives, especially in enzymatic synthesis workflows .
  • FT-IR : To monitor functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can stereochemical challenges in this compound derivatives be addressed during synthesis?

The compound’s 2-hydroxy group introduces stereogenic center complexities. Enantioselective synthesis requires chiral catalysts or biocatalysts. For example, lipases (e.g., Candida antarctica) have been used in kinetic resolutions to isolate enantiopure esters . Racemic mixtures may form under non-stereocontrolled conditions, necessitating advanced separation techniques like chiral chromatography or crystallization .

Q. Q4. What are the key discrepancies in reported catalytic efficiencies for this compound synthesis, and how can they be resolved?

Literature reports varying catalyst efficiencies (e.g., sulfuric acid vs. organotin). Contradictions arise from differences in solvent systems, substrate ratios, or reaction scales. Systematic studies using Design of Experiments (DoE) can isolate variables. For instance, solvent-free organotin-catalyzed transesterification achieves >90% yield , while aqueous-phase enzymatic methods may lag due to substrate inhibition . Meta-analyses comparing activation energies and turnover frequencies are recommended.

Q. Q5. How does this compound’s reactivity compare to structurally similar esters (e.g., methyl or ethyl derivatives) in nucleophilic substitution reactions?

The allyl group enhances reactivity due to its conjugated double bond, enabling allylic substitution or cyclization reactions. Comparative studies show that methyl 2-hydroxyisobutyrate is less reactive in SN2 reactions due to steric hindrance from the methyl group, whereas the allyl ester undergoes faster transesterification with thiols or amines . Kinetic studies using Hammett plots or DFT calculations can quantify these differences .

Safety and Handling

Q. Q6. What safety protocols are essential when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to mitigate inhalation risks, as the compound may release volatile organic compounds (VOCs) during synthesis .
  • PPE : Safety goggles, nitrile gloves, and lab coats are mandatory. Avoid skin contact, as esters can act as irritants .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or polymerization .

Methodological Gaps and Future Directions

Q. Q7. What are the unresolved challenges in scaling up microbial synthesis of this compound?

While Cupriavidus necator H16 demonstrates proof-of-concept biosynthesis, scalability is limited by:

  • Substrate Inhibition : High fructose concentrations reduce microbial activity .
  • Product Recovery : Low extracellular ester concentrations complicate downstream purification.
    Solutions include metabolic pathway optimization and in situ product removal (ISPR) techniques like membrane extraction .

Q. Q8. How can computational modeling improve the design of this compound-based polymers or prodrugs?

Molecular dynamics (MD) simulations predict ester hydrolysis rates in physiological conditions, aiding prodrug design. For polymers, DFT calculations optimize copolymerization with acrylates or styrenes by analyzing frontier molecular orbitals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.